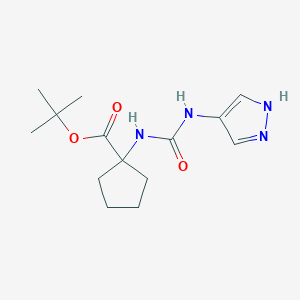![molecular formula C23H22F2N2O3 B7681923 N-(2,4-dimethoxyphenyl)-2-[2-fluoro-N-[(2-fluorophenyl)methyl]anilino]acetamide](/img/structure/B7681923.png)
N-(2,4-dimethoxyphenyl)-2-[2-fluoro-N-[(2-fluorophenyl)methyl]anilino]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-2-[2-fluoro-N-[(2-fluorophenyl)methyl]anilino]acetamide, also known as LDK378, is a small molecule inhibitor of anaplastic lymphoma kinase (ALK). ALK is a receptor tyrosine kinase that is involved in the development and progression of various cancers, including non-small cell lung cancer (NSCLC). LDK378 has shown promise in preclinical and clinical studies as a targeted therapy for ALK-positive NSCLC.
Mecanismo De Acción
N-(2,4-dimethoxyphenyl)-2-[2-fluoro-N-[(2-fluorophenyl)methyl]anilino]acetamide is a small molecule inhibitor of ALK, which is a receptor tyrosine kinase that is involved in the development and progression of various cancers, including NSCLC. ALK activation leads to the activation of downstream signaling pathways that promote cell proliferation, survival, and migration. This compound binds to the ATP-binding site of ALK and inhibits its kinase activity, which leads to the inhibition of downstream signaling pathways and the induction of apoptosis in ALK-positive cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have biochemical and physiological effects on ALK-positive cancer cells. In preclinical studies, this compound has been shown to inhibit the phosphorylation of ALK and downstream signaling proteins, such as AKT and ERK. This compound has also been shown to induce apoptosis in ALK-positive cancer cells. In clinical studies, this compound has been shown to have antitumor activity in patients with ALK-positive NSCLC, with high response rates and prolonged progression-free survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-dimethoxyphenyl)-2-[2-fluoro-N-[(2-fluorophenyl)methyl]anilino]acetamide has several advantages and limitations for lab experiments. One advantage is that it is a targeted therapy for ALK-positive NSCLC, which allows for the specific inhibition of ALK and downstream signaling pathways. Another advantage is that it has shown promising results in preclinical and clinical studies, which suggests that it may be an effective therapy for ALK-positive NSCLC. One limitation is that it may not be effective in patients with ALK-negative NSCLC. Another limitation is that it may have off-target effects on other kinases, which could lead to adverse effects.
Direcciones Futuras
There are several future directions for the study of N-(2,4-dimethoxyphenyl)-2-[2-fluoro-N-[(2-fluorophenyl)methyl]anilino]acetamide. One direction is to investigate the mechanisms of resistance to this compound in ALK-positive NSCLC, which could lead to the development of strategies to overcome resistance. Another direction is to investigate the use of this compound in combination with other therapies, such as chemotherapy or immunotherapy, which could enhance its antitumor activity. Another direction is to investigate the use of this compound in other ALK-positive cancers, such as neuroblastoma or inflammatory myofibroblastic tumors.
Métodos De Síntesis
The synthesis of N-(2,4-dimethoxyphenyl)-2-[2-fluoro-N-[(2-fluorophenyl)methyl]anilino]acetamide involves several steps, including the reaction of 2,4-dimethoxybenzaldehyde with 2-fluoroaniline to form 2-(2-fluoroanilino)-4-methoxybenzaldehyde. This intermediate is then reacted with 2-fluorobenzylamine to form 2-(2-fluoro-N-[(2-fluorophenyl)methyl]anilino)-4-methoxybenzaldehyde. The final step involves the reaction of this intermediate with acetic anhydride to form this compound.
Aplicaciones Científicas De Investigación
N-(2,4-dimethoxyphenyl)-2-[2-fluoro-N-[(2-fluorophenyl)methyl]anilino]acetamide has been extensively studied in preclinical and clinical studies as a targeted therapy for ALK-positive NSCLC. In preclinical studies, this compound has been shown to inhibit the growth of ALK-positive NSCLC cell lines and xenografts. In clinical studies, this compound has shown promising results in patients with ALK-positive NSCLC, with high response rates and prolonged progression-free survival.
Propiedades
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[2-fluoro-N-[(2-fluorophenyl)methyl]anilino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F2N2O3/c1-29-17-11-12-20(22(13-17)30-2)26-23(28)15-27(21-10-6-5-9-19(21)25)14-16-7-3-4-8-18(16)24/h3-13H,14-15H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STSDBYPOPYGADT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN(CC2=CC=CC=C2F)C3=CC=CC=C3F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(1-Hydroxy-4-methylpentan-3-yl)-3-[4-(thiadiazol-4-yl)phenyl]urea](/img/structure/B7681864.png)

![1-[2-(Hydroxymethyl)-2-methylcyclopentyl]-3-(5-pyridin-2-yl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7681871.png)
![Imidazo[1,2-a]pyrimidin-2-yl-[2-(5-methylfuran-2-yl)azepan-1-yl]methanone](/img/structure/B7681886.png)

![1-(1,3-Benzothiazol-2-yl)-3-[3-(1,3-thiazol-2-ylsulfanyl)propyl]urea](/img/structure/B7681893.png)
![2-methyl-N-[2-(3-methyl-1,2,4-triazol-4-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B7681902.png)
![3-(benzimidazol-1-yl)-N-[5-(furan-3-yl)-1H-1,2,4-triazol-3-yl]propanamide](/img/structure/B7681910.png)
![5-[(3-Chloro-4-methylphenyl)-methylsulfamoyl]-2-fluorobenzoic acid](/img/structure/B7681915.png)
![1-[(2-Methylpyrazol-3-yl)methyl]-3-[1-[4-(trifluoromethyl)phenyl]propan-2-yl]urea](/img/structure/B7681920.png)
![N-[1-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]propyl]-4-phenoxybutanamide](/img/structure/B7681926.png)
![N-[(4-cyclopropyl-1,2,4-triazol-3-yl)methyl]-2-(2,2-dimethylpropanoylamino)benzamide](/img/structure/B7681937.png)
